molecular formula C9H2F6IN B12810504 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile

2,3-Bis(trifluoromethyl)-5-iodobenzonitrile

Cat. No.: B12810504
M. Wt: 365.01 g/mol
InChI Key: TZWJBURUVSYFNL-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is a chemical compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile typically involves the introduction of trifluoromethyl groups and an iodine atom onto a benzonitrile ring. One common method involves the reaction of a suitable benzonitrile precursor with trifluoromethylating agents and iodine sources under specific conditions. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide and copper powder in pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(trifluoromethyl)-5-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzonitrile ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile involves its interaction with molecular targets through its trifluoromethyl groups and iodine atom. These functional groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is unique due to the combination of trifluoromethyl groups and an iodine atom on a benzonitrile core. This combination imparts distinct chemical properties, such as high reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H2F6IN

Molecular Weight

365.01 g/mol

IUPAC Name

5-iodo-2,3-bis(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H2F6IN/c10-8(11,12)6-2-5(16)1-4(3-17)7(6)9(13,14)15/h1-2H

InChI Key

TZWJBURUVSYFNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(F)(F)F)C(F)(F)F)I

Origin of Product

United States

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